molecular formula C9H8BrNO2 B6306144 5-Bromo-6-methoxyisoindolin-1-one CAS No. 1427356-93-1

5-Bromo-6-methoxyisoindolin-1-one

Cat. No.: B6306144
CAS No.: 1427356-93-1
M. Wt: 242.07 g/mol
InChI Key: XEHWYIJFOSJKLE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxyisoindolin-1-one typically involves the bromination of a methoxy-substituted isoindolinone precursor . One common method includes the use of bromine (Br2) in a solvent mixture of anhydrous dichloromethane and methanol, where methanol acts as a nucleophilic reagent . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxyisoindolin-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine (Br2) in dichloromethane/methanol.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoindolinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-6-methoxyisoindolin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-6-methoxyisoindole: Similar structure but lacks the carbonyl group at the 1-position.

    6-Methoxyisoindolin-1-one: Lacks the bromine atom at the 5-position.

    5-Bromoisoindolin-1-one: Lacks the methoxy group at the 6-position.

Uniqueness

5-Bromo-6-methoxyisoindolin-1-one is unique due to the presence of both bromine and methoxy groups on the isoindolinone core

Properties

IUPAC Name

5-bromo-6-methoxy-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-13-8-3-6-5(2-7(8)10)4-11-9(6)12/h2-3H,4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHWYIJFOSJKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CNC(=O)C2=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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